molecular formula C8H16N2O B1446981 [1-(Morpholin-4-yl)cyclopropyl]methanamine CAS No. 1695222-68-4

[1-(Morpholin-4-yl)cyclopropyl]methanamine

Cat. No.: B1446981
CAS No.: 1695222-68-4
M. Wt: 156.23 g/mol
InChI Key: JRKKRWLKMLJZSB-UHFFFAOYSA-N
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Description

[1-(Morpholin-4-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of a morpholine ring attached to a cyclopropyl group, which is further connected to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Morpholin-4-yl)cyclopropyl]methanamine typically involves the reaction of morpholine with cyclopropylcarbinol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, with careful control of reaction time, temperature, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Morpholin-4-yl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential role in biochemical pathways and enzyme interactions.
  • Studied for its effects on cellular processes and signaling mechanisms.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the formulation of novel polymers and resins.

Mechanism of Action

The mechanism of action of [1-(Morpholin-4-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

  • [1-(Piperidin-4-yl)cyclopropyl]methanamine
  • [1-(Pyrrolidin-4-yl)cyclopropyl]methanamine
  • [1-(Azepan-4-yl)cyclopropyl]methanamine

Comparison:

  • Structural Differences: While [1-(Morpholin-4-yl)cyclopropyl]methanamine contains a morpholine ring, similar compounds may have different heterocyclic rings such as piperidine, pyrrolidine, or azepane.
  • Chemical Properties: The presence of different heterocyclic rings can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: The variation in ring structure can lead to differences in biological activity and specificity towards molecular targets.

Properties

IUPAC Name

(1-morpholin-4-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-8(1-2-8)10-3-5-11-6-4-10/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKKRWLKMLJZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695222-68-4
Record name [1-(morpholin-4-yl)cyclopropyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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